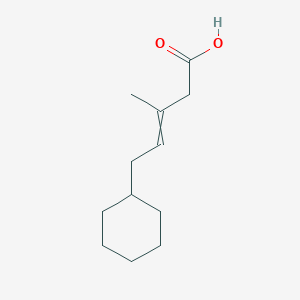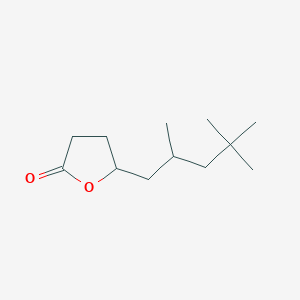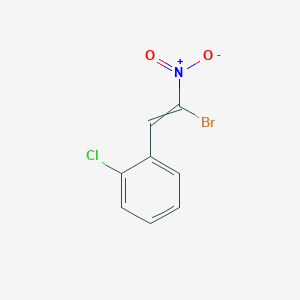![molecular formula C26H35O3P B12544523 [(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone] CAS No. 151250-02-1](/img/structure/B12544523.png)
[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(2,6-dimetilfenil)metanona] [(2,4,4-trimetilpentil)fosforil] es un compuesto de fósforo orgánico conocido por sus propiedades químicas y aplicaciones únicas. Se utiliza a menudo en diversos campos, como la síntesis orgánica, la química de polímeros y la ciencia de los materiales, debido a su capacidad para actuar como reactivo y catalizador en diferentes reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis[(2,6-dimetilfenil)metanona] [(2,4,4-trimetilpentil)fosforil] suele implicar la reacción de cloruro de 2,6-dimetoxi benzoílo con alcohol 2,4,4-trimetilpentilo en presencia de una base. Esta reacción produce gas clorhídrico, que debe manejarse y neutralizarse adecuadamente .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para garantizar un alto rendimiento y pureza. El compuesto se purifica entonces mediante técnicas como la recristalización o la cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Bis[(2,6-dimetilfenil)metanona] [(2,4,4-trimetilpentil)fosforil] se somete a diversos tipos de reacciones químicas, entre las que se incluyen:
Oxidación: Puede oxidar alcoholes a cetonas o aldehídos.
Reducción: Puede reducirse para formar diferentes compuestos que contienen fósforo.
Sustitución: Puede participar en reacciones de sustitución nucleófila
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y bases como el hidróxido de sodio. Las reacciones se llevan a cabo normalmente a temperaturas controladas y en atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir diversos compuestos de fósforo sustituidos .
Aplicaciones Científicas De Investigación
Bis[(2,6-dimetilfenil)metanona] [(2,4,4-trimetilpentil)fosforil] tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en reacciones de síntesis orgánica y polimerización.
Biología: Puede utilizarse en la síntesis de compuestos biológicamente activos.
Industria: Se utiliza en la producción de materiales avanzados y como catalizador en diversos procesos industriales .
Mecanismo De Acción
El mecanismo por el que Bis[(2,6-dimetilfenil)metanona] [(2,4,4-trimetilpentil)fosforil] ejerce sus efectos implica su capacidad para interactuar con diversos objetivos y vías moleculares. Puede actuar como catalizador al facilitar la formación y ruptura de enlaces químicos, acelerando así las velocidades de reacción. Los objetivos y vías moleculares específicos dependen de la reacción y la aplicación en particular .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a Bis[(2,6-dimetilfenil)metanona] [(2,4,4-trimetilpentil)fosforil] incluyen:
- Ácido bis(2,4,4-trimetilpentil)fosfínico
- Óxido de fenil bis(2,4,6-trimetilbenzoil)fosfina .
Singularidad
Lo que diferencia a Bis[(2,6-dimetilfenil)metanona] [(2,4,4-trimetilpentil)fosforil] de estos compuestos similares es su combinación única de grupos funcionales, que le permite participar en una gama más amplia de reacciones químicas. Su estructura específica también le confiere propiedades físicas y químicas distintas, lo que la hace especialmente útil en aplicaciones especializadas .
Propiedades
Número CAS |
151250-02-1 |
|---|---|
Fórmula molecular |
C26H35O3P |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[(2,6-dimethylbenzoyl)-(2,4,4-trimethylpentyl)phosphoryl]-(2,6-dimethylphenyl)methanone |
InChI |
InChI=1S/C26H35O3P/c1-17(15-26(6,7)8)16-30(29,24(27)22-18(2)11-9-12-19(22)3)25(28)23-20(4)13-10-14-21(23)5/h9-14,17H,15-16H2,1-8H3 |
Clave InChI |
BDGDYAHBIXFCIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(=O)P(=O)(CC(C)CC(C)(C)C)C(=O)C2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



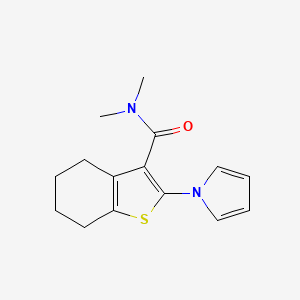

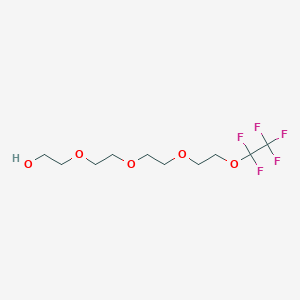
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
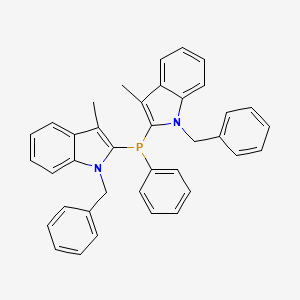
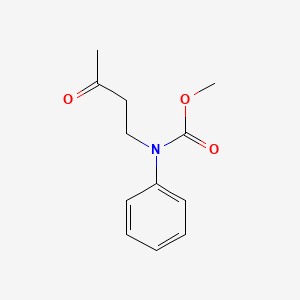
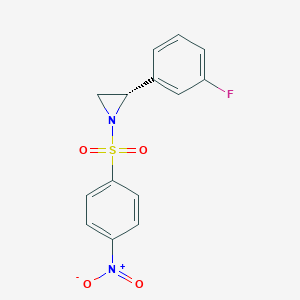
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
